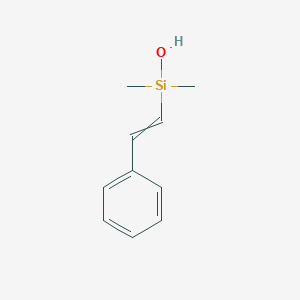
Dimethyl(2-phenylethenyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(2-phenylethenyl)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenylethenyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(2-phenylethenyl)silanol can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl(2-phenylethenyl)silane. The reaction typically proceeds under mild conditions, using water or a dilute acid as the hydrolyzing agent. Another method involves the oxidation of dimethyl(2-phenylethenyl)silane using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous hydrolysis of dimethyl(2-phenylethenyl)silane in a controlled environment. This process ensures a consistent yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-phenylethenyl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like thionyl chloride, alkylating agents.
Major Products Formed
Oxidation: Silanones.
Reduction: Silanes.
Substitution: Halosilanes, alkoxysilanes.
Scientific Research Applications
Dimethyl(2-phenylethenyl)silanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of dimethyl(2-phenylethenyl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, facilitating its incorporation into larger molecular structures. The phenylethenyl group provides additional reactivity, allowing the compound to participate in various chemical reactions. These interactions enable the compound to exert its effects in different applications, such as catalysis and material synthesis .
Comparison with Similar Compounds
Similar Compounds
- Dimethylphenylsilane
- Trimethylsilanol
- Diphenylsilanediol
Uniqueness
Dimethyl(2-phenylethenyl)silanol is unique due to the presence of the phenylethenyl group, which imparts additional reactivity compared to other silanols. This makes it particularly useful in applications requiring specific chemical transformations .
Properties
CAS No. |
921224-21-7 |
|---|---|
Molecular Formula |
C10H14OSi |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
hydroxy-dimethyl-(2-phenylethenyl)silane |
InChI |
InChI=1S/C10H14OSi/c1-12(2,11)9-8-10-6-4-3-5-7-10/h3-9,11H,1-2H3 |
InChI Key |
XKUPZGLKDPWUSG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


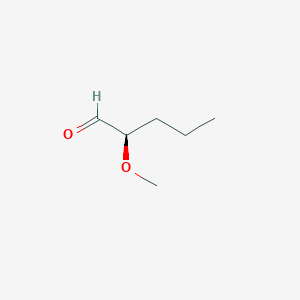
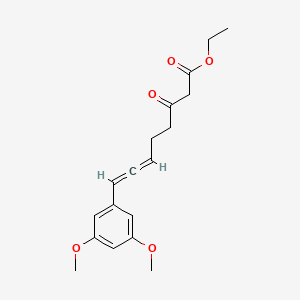
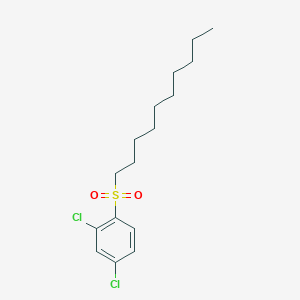
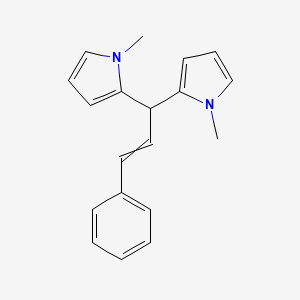
![Morpholine, 4-[1-propyl-1-(2-thienyl)butyl]-](/img/structure/B14186445.png)
![3-[(Diphenylphosphoryl)methyl]benzene-1,2-diol](/img/structure/B14186447.png)
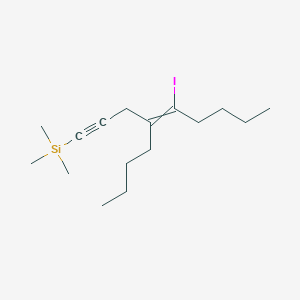
![[1,4-Phenylenebis(methyleneoxypropane-3,1-diyl)]bis(triethoxysilane)](/img/structure/B14186462.png)
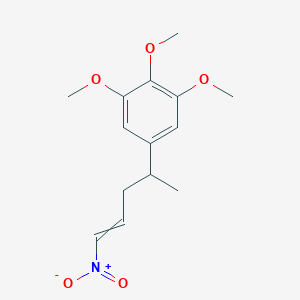
![6-(4-Chloro-3-fluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14186484.png)
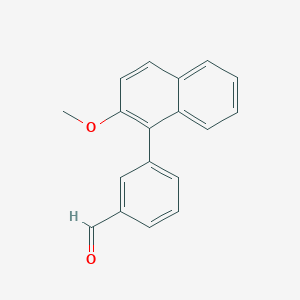
![1,1'-({2-[Chloro(phenyl)methyl]phenyl}methylene)dibenzene](/img/structure/B14186490.png)
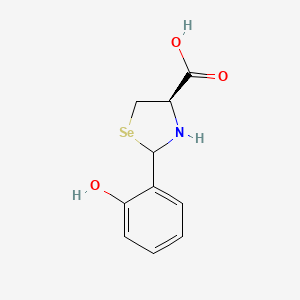
![N-[(Piperidin-4-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B14186501.png)
